molecular formula C14H11NO4S B3336725 Methyl 5-nitro-2-(phenylthio)benzoate CAS No. 361336-72-3

Methyl 5-nitro-2-(phenylthio)benzoate

Cat. No.: B3336725
CAS No.: 361336-72-3
M. Wt: 289.31 g/mol
InChI Key: XGSXPBUMCIDPQR-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2-(phenylthio)benzoate: is an organic compound with the molecular formula C14H11NO4S . It is characterized by the presence of a nitro group, a phenylthio group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitro-2-(phenylthio)benzoate typically involves the nitration of methyl 2-(phenylthio)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-2-(phenylthio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-nitro-2-(phenylthio)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 5-nitro-2-(phenylthio)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenylthio group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitro-2-(methylthio)benzoate
  • Methyl 5-nitro-2-(ethylthio)benzoate
  • Methyl 5-nitro-2-(propylthio)benzoate

Uniqueness

Methyl 5-nitro-2-(phenylthio)benzoate is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties compared to its analogs with alkylthio groups. This uniqueness can influence its reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name

methyl 5-nitro-2-phenylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-19-14(16)12-9-10(15(17)18)7-8-13(12)20-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSXPBUMCIDPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384534
Record name methyl 5-nitro-2-(phenylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361336-72-3
Record name methyl 5-nitro-2-(phenylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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